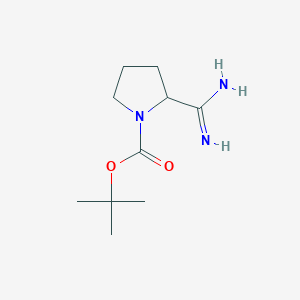

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate

Description

Tert-Butyl 2-carbamimidoylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carbamimidoyl (amidine) group at the 2-position. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, particularly those requiring amidine or guanidine functionalities. The Boc group enhances stability during synthetic processes, while the carbamimidoyl moiety contributes to polar interactions, making it valuable in drug design targeting proteases or ion channels .

Properties

IUPAC Name |

tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUQKBLYCPKOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Routes

Boc Protection and Carbamimidoyl Formation

The synthesis typically involves two stages:

- Introduction of the tert-butyloxycarbonyl (Boc) group to the pyrrolidine nitrogen.

- Installation of the carbamimidoyl group at the 2-position of the pyrrolidine ring.

Step 1: Boc Protection

The Boc group is introduced via reaction of 2-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Common conditions include:

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Base : Triethylamine (TEA) or N-diisopropylethylamine (DIPEA).

- Temperature : Room temperature to 40°C.

Example reaction:

$$ \text{2-aminopyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{DIPEA, THF}} \text{tert-butyl 2-(aminopyrrolidine-1-carboxylate)} $$

Step 2: Carbamimidoyl Functionalization

The carbamimidoyl group ($$-\text{C}(=\text{N})\text{NH}_2$$) is typically formed by:

- Reaction with cyanamide : Treatment of the Boc-protected amine with cyanamide under acidic or basic conditions.

- Use of carbodiimides : Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with hydroxylamine derivatives.

Example reaction:

$$ \text{tert-butyl 2-(aminopyrrolidine-1-carboxylate)} + \text{cyanamide} \xrightarrow{\text{HCl, MeOH}} \text{tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate} $$

Reaction Conditions and Reagents

Key Parameters

Optimized Protocols

- Neutral Reagent Forms : Using non-salt forms of reactants (e.g., free amines vs. hydrochloride salts) reduces viscosity and improves stirring efficiency.

- Solvent Selection : Acetonitrile is preferred over THF due to better solubility of intermediates and lower risk of side reactions.

- Base Stoichiometry : Triethylamine is added in 0.5–1.0 equivalents to avoid over-alkalization, which can degrade the Boc group.

Industrial-Scale Synthesis

Alternative Routes and Derivatives

Stereochemical Variants

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamimidoyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, and thiols; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Oxo derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Substituted carbamimidoylpyrrolidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of enzyme inhibitors or receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its derivatives may exhibit therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs include Boc-protected pyrrolidine derivatives with varying substituents. Below is a comparative analysis:

Key Observations:

- Molecular Weight : The target compound is smaller (229.28 g/mol) than the methoxyphenyl analog (307.4 g/mol), which may influence pharmacokinetic properties like membrane permeability.

- Reactivity : The amidine group is highly basic and nucleophilic, enabling interactions with acidic residues in biological targets, unlike the methoxyphenyl group, which participates in hydrophobic interactions.

Stability and Handling

- Boc Group Stability : Both compounds exhibit stability under basic conditions but are susceptible to acidic cleavage, a hallmark of Boc-protected amines .

- Amidine Reactivity : The carbamimidoyl group may render the target compound more reactive toward electrophiles or oxidizing agents compared to the hydroxymethyl analog, necessitating stringent moisture control during synthesis.

Biological Activity

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate (CAS: 1212367-59-3) is an important compound in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : C10H19N3O2

- Molecular Weight : 213.28 g/mol

- IUPAC Name : tert-butyl (S)-2-carbamimidoylpyrrolidine-1-carboxylate

- SMILES : CC(C)(C)OC(=O)N1CCC[C@H]1C(=N)N

This compound exhibits its biological activity primarily through interactions with various molecular targets. Its structure allows it to act as a modulator of enzymatic activity and receptor binding, making it a valuable compound in the development of therapeutic agents. The carbamimidoyl group is particularly significant for its role in mimicking transition states in enzyme catalysis, which can enhance the potency of inhibitors designed against specific enzymes.

Biological Activity

Research indicates that this compound has several biological activities, including:

- Antimicrobial Activity : In vitro studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations have shown that it may inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell proliferation in vitro | |

| Neuroprotective | Protection against neuronal cell death |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity.

Case Study 2: Anticancer Activity

In another investigation, the compound was evaluated for its anticancer properties against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : Pyrrolidine derivative and tert-butyl isocyanate.

- Reaction Conditions : The reaction is usually conducted under inert atmosphere conditions using solvents like dichloromethane or tetrahydrofuran.

- Procedure :

- Combine pyrrolidine derivative with tert-butyl isocyanate.

- Stir the mixture at room temperature for several hours until completion.

- Purify the product using column chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.